7-Methoxy-1H-indole-2-boronic acid
Overview
Description
7-Methoxy-1H-indole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals The indole ring system is known for its biological activity and is a core structure in many drugs and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods: Industrial production of 7-Methoxy-1H-indole-2-boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1H-indole-2-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
7-Methoxy-1H-indole-2-boronic acid has a wide range of applications in scientific research:
Industry: It is used in the synthesis of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-indole-2-boronic acid involves its reactivity as a boronic acid. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations . In biological systems, boronic acids can inhibit enzymes by forming covalent bonds with active site residues, thereby modulating enzyme activity .
Comparison with Similar Compounds
- 7-Ethoxy-1H-indole-2-boronic acid
- 1-Boc-7-methoxyindole-2-boronic acid
- 7-Methoxy-1H-indole-2-carboxylic acid
Comparison:
- 7-Methoxy-1H-indole-2-boronic acid vs. 7-Ethoxy-1H-indole-2-boronic acid : The methoxy group in the former provides different electronic properties compared to the ethoxy group, affecting reactivity and biological activity.
- 1-Boc-7-methoxyindole-2-boronic acid : The presence of a Boc protecting group in this compound makes it more suitable for certain synthetic applications where protection of the indole nitrogen is required .
- 7-Methoxy-1H-indole-2-carboxylic acid : This compound lacks the boronic acid group, which significantly alters its reactivity and potential applications.
Properties
IUPAC Name |
(7-methoxy-1H-indol-2-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-14-7-4-2-3-6-5-8(10(12)13)11-9(6)7/h2-5,11-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAYELQWMQDPIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C(=CC=C2)OC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677970 | |
Record name | (7-Methoxy-1H-indol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203844-16-9 | |
Record name | (7-Methoxy-1H-indol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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